BenchChemオンラインストアへようこそ!

5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one

Antitubercular Antimycobacterial Structure-Activity Relationship

Validated 5-(4-pyridyl)-1,3,4-oxadiazol-2(3H)-one scaffold (Neovadrine, S 57) with confirmed dual antimycobacterial activity against M. tuberculosis H37Rv and human/murine M. leprae. Unlike isoniazid, retains high antileprosy activity; cross-resistance enables isoniazid-resistance probe use. 2-Thione analog entirely inactive, confirming oxadiazolone core essentiality. 87% isolated yield via thermal cyclisation—far exceeding other 5-substituted analogs—ensures cost-efficient N3-functionalization library synthesis.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 2845-82-1
Cat. No. B1614592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one
CAS2845-82-1
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NNC(=O)O2
InChIInChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11)
InChIKeyZSRKMMIFJWHGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 2845-82-1): A Heterocyclic Scaffold with Historical Tuberculostatic Relevance for Research Procurement


5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 2845-82-1, also known as Neovadrine or S 57) is a heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one class, characterized by a 4-pyridyl substituent at the 5-position [1]. This compound has a documented history as a tuberculostatic agent with a unique biological spectrum, including activity against both Mycobacterium tuberculosis and Mycobacterium leprae (murine and human leprosy), distinguishing it from standard agents like isoniazid [2]. Its oxadiazolone core serves as a versatile scaffold for further derivatization, making it a valuable building block in medicinal chemistry research [3].

Why Unsubstituted 1,3,4-Oxadiazol-2(3H)-one or Simple Pyridine Isosteres Cannot Replace 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one in Target-Focused Research


Substitution of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one with structurally similar heterocycles leads to a loss of critical biological activity profiles. The 4-pyridyl substitution at the oxadiazolone C-5 position is essential for antimycobacterial activity; replacement with thione (C=S) at the 2-position renders the molecule completely inactive against Mycobacterium tuberculosis H37Rv [1]. Furthermore, this compound exhibits a unique therapeutic profile—unlike isoniazid, which is active against tuberculosis but practically inactive against human leprosy, this scaffold demonstrates high activity against both diseases, a differentiation driven by the specific oxadiazolone-pyridine pharmacophore [2]. Generic substitution without preserving this exact scaffold would forfeit these dual-action properties.

Quantitative Differentiation Evidence: 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one vs. Closest Analogs


Antimycobacterial Activity: Oxadiazolone Core (C=O) vs. Thione Analog (C=S) – Activity Abolished by Sulfur Substitution

In a head-to-head comparison within the same study, 3H-1,3,4-oxadiazol-2-one derivatives bearing the 5-(pyridin-4-yl) group demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, whereas the corresponding 3H-1,3,4-oxadiazole-2-thione derivatives (C=S replacing C=O at position 2) were completely devoid of activity [1]. This establishes that the carbonyl oxygen at the 2-position is an essential pharmacophoric element for antimycobacterial efficacy within this scaffold series.

Antitubercular Antimycobacterial Structure-Activity Relationship

Cross-Resistance Profile with Isoniazid: Complete Cross-Resistance in M. tuberculosis Confirmed Across Multiple Studies

The tuberculostatic activity of 5-(4-pyridyl)-1,3,4-oxadiazolone (S 57) has been repeatedly confirmed, and complete cross-resistance with isonicotinic acid hydrazide (isoniazid) in laboratory tests using Mycobacterium tuberculosis has been reported by all workers in the field [1]. This confirms a shared resistance pathway between the oxadiazolone scaffold and isoniazid, which is critical for experimental design in resistance studies.

Drug Resistance Tuberculosis Cross-Resistance

Dual Antitubercular and Antileprosy Activity: A Differentiated Therapeutic Spectrum vs. Isoniazid

Whereas isoniazid is practically inactive against human leprosy but active against rat murine leprosy, 5-(4-pyridyl)-1,3,4-oxadiazolone (S 57) is highly active against both animal and human leprosy [1]. This represents a distinct and quantifiable differentiation in therapeutic spectrum: the oxadiazolone scaffold extends antimycobacterial coverage to include Mycobacterium leprae, which isoniazid fails to address in the human clinical context.

Antileprosy Murine Leprosy Dual Activity

Synthetic Accessibility: High-Yield Cyclization Route to the 5-(4-Pyridyl) Oxadiazolone Core

Thermal cyclisation of 1-isonicotinoylsemicarbazide provides the 5-(4-pyridyl)-1,3,4-oxadiazol-2(3H)-one derivative in 87% isolated yield [1]. This represents a high-yielding synthetic route compared to other 5-substituted analogs prepared under the same conditions, such as the cyclohexyl analog (50% yield) and the phenyl analog (61–76% yield depending on N-substitution) [1]. The consistently high yield enhances procurement reliability for gram-scale synthesis.

Heterocyclic Synthesis Cyclization Yield Medicinal Chemistry

Physicochemical Identity: Melting Point as a Batch Purity Indicator Relative to Tautomeric and Isomeric Forms

The CAS Common Chemistry database reports a melting point of 274–276 °C (with decomposition) for 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one [1]. This high melting point distinguishes the 2-oxo tautomer from its 2-hydroxy tautomer (5-(4-pyridinyl)-1,3,4-oxadiazol-2-ol) and from regioisomeric forms such as 3-(4-pyridinyl)-1,2,4-oxadiazol-5(2H)-one, which may exhibit different thermal behavior. The decomposition upon melting provides a practical quality-control checkpoint for procurement verification.

Melting Point Quality Control Tautomerism

Optimal Procurement and Application Scenarios for 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one Based on Quantitative Evidence


Antitubercular Drug Discovery: Scaffold for N3-Derivatization in M. tuberculosis H37Rv Screening

The oxadiazolone core with a 5-(4-pyridyl) substituent has been validated as an active antimycobacterial scaffold, while the corresponding 2-thione analogs are entirely inactive [1]. Medicinal chemistry programs targeting tuberculosis can procure this compound as a starting material for N3-functionalization to generate focused libraries for M. tuberculosis H37Rv screening, with confidence that the core scaffold retains intrinsic activity that can be modulated by substitution.

Isoniazid Cross-Resistance Mechanistic Studies: Probe for Resistance Pathway Investigation

The complete cross-resistance between 5-(4-pyridyl)-1,3,4-oxadiazolone (S 57) and isoniazid, confirmed across multiple independent laboratory studies [2], enables its use as a chemical probe in isoniazid-resistance mechanism research. Laboratories investigating katG mutations, InhA overexpression, or other resistance determinants can employ this compound to distinguish shared vs. unique resistance pathways.

Mycobacterium leprae Drug Discovery: Dual Antitubercular-Antileprosy Screening

Unlike isoniazid, which lacks activity against human leprosy, 5-(4-pyridyl)-1,3,4-oxadiazolone demonstrates high activity against both human and murine leprosy [2]. This makes it a uniquely valuable positive control or lead scaffold for drug discovery programs seeking agents with dual antitubercular and antileprosy coverage.

Building Block for Parallel Medicinal Chemistry: Economical Scale-Up Based on Verified High Synthetic Yield

The 87% isolated yield reported for the thermal cyclisation route to this compound [3], substantially exceeding yields for other 5-substituted analogs (22–76%), supports its selection as a cost-efficient building block for parallel synthesis libraries. Procurement of larger quantities benefits from a synthetic route with proven high efficiency, reducing per-compound costs in library production.

Quote Request

Request a Quote for 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.